molecular formula C12H13ClFN3OS B1680683 Ro 41-1049 hydrochloride CAS No. 127917-66-2

Ro 41-1049 hydrochloride

Cat. No.: B1680683
CAS No.: 127917-66-2
M. Wt: 301.77 g/mol
InChI Key: RRNSPXUFTKJIEZ-UHFFFAOYSA-N
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Description

Ro 41-1049 hydrochloride is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A). This compound is known for its high affinity binding sites in membrane preparations from human frontal cortex and placenta

Preparation Methods

The synthesis of Ro 41-1049 hydrochloride involves several steps:

Chemical Reactions Analysis

Ro 41-1049 hydrochloride undergoes various chemical reactions:

    Oxidation and Reduction: As a reversible inhibitor, it can participate in redox reactions, particularly involving the monoamine oxidase enzyme.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the aminoethyl and fluorophenyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents for redox reactions and nucleophiles for substitution reactions.

Scientific Research Applications

Ro 41-1049 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ro 41-1049 hydrochloride exerts its effects by selectively inhibiting monoamine oxidase-A. This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets include the active site of monoamine oxidase-A, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Ro 41-1049 hydrochloride is unique in its selectivity and reversibility as a monoamine oxidase-A inhibitor. Similar compounds include:

This compound stands out due to its high affinity and selectivity for monoamine oxidase-A, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSPXUFTKJIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127917-66-2
Record name RO-41-1049 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-41-1049 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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